
Cyclobutane-1,3-diol
Vue d'ensemble
Description
Cyclobutane-1,3-diol is a chemical compound with the molecular formula C4H8O2 . It has an average mass of 88.105 Da and a monoisotopic mass of 88.052429 Da . It is also known by other names such as 1,3-Cyclobutandiol and cis-cyclobutane-1,3-diol .
Synthesis Analysis
Cyclobutane-1,3-diol can be synthesized from simple 1,3-diols . The key steps of the procedure are a phase transfer catalysed ring closure and the transformation of a carboxyl group to a methyl group . Other methods for cyclobutane synthesis include [2+2] cycloadditions .Molecular Structure Analysis
The molecular structure of Cyclobutane-1,3-diol consists of a cyclobutane ring with hydroxyl groups attached to the 1 and 3 positions .Chemical Reactions Analysis
Cyclobutane-1,3-diol can undergo various chemical reactions. For instance, it can participate in phase transfer catalysis to yield good synthesis of the cyclobutane skeleton .Physical And Chemical Properties Analysis
Cyclobutane-1,3-diol has a density of 1.4±0.1 g/cm3, a boiling point of 243.8±8.0 °C at 760 mmHg, and a flash point of 125.5±13.0 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 0 freely rotating bonds .Applications De Recherche Scientifique
Organic Chemistry
Application Summary
Cyclobutane-1,3-diol is a chemical compound with diverse scientific applications. Its unique structure allows it to be utilized in drug synthesis, organic chemistry, and material science, contributing to advancements in various research fields.
Methods of Application
In the last decade, a certain number of new cyclobutane and cyclobutanone synthesis and functionalization protocols have been published. Organo- and biocatalyzed eco-friendly approaches to cyclobutane-containing molecules have been developed with interesting results .
Results or Outcomes
The selective modification of their structures can be strategically used in organic synthesis . Ring enlargement and ring contraction can be obtained regio- and stereoselectively by using a certain number of reaction conditions .
Food Contact Materials
Application Summary
2,2,4,4-Tetramethylcyclobutane-1,3-diol (TMCD), a derivative of Cyclobutane-1,3-diol, has been evaluated for use in food contact materials .
Methods of Application
The substance is used as a co-monomer in the production of polyesters at use levels up to 35 mol % of the diol component .
Results or Outcomes
Migration of the substance was found to be up to 2 µg/kg in food simulants. Migration of the reaction products was in the range from 1 to 40 µg/kg. Migration of each oligomer containing the substance moiety is estimated to be approximately 10 µg/kg food . The EFSA Panel concluded that for single uses, the substance 2,2,4,4-tetramethylcyclobutane-1,3-diol is not of safety concern for the consumer .
Polymer Chemistry
Application Summary
Cyclobutane-1,3-diol, specifically its derivative 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), has been used to replace the potentially hazardous Bisphenol A (BPA) in the production of polyesters and polycarbonates .
Methods of Application
The diol monomers, such as TMCD, are incorporated into the polymer structure via conventional melt polymerization . This process involves heating the monomers to a temperature at which they become a molten mass, then cooling the mass so that it solidifies into a polymer.
Results or Outcomes
The resulting polymers exhibit excellent thermal, optical, and mechanical properties . The glass transition temperature of these polymers ranges from 33 to 114 °C, and the decomposition temperature ranges from 381 to 424 °C . This makes them suitable for a wide range of applications, including the production of plastic bottles, coatings, and adhesives .
Material Science
Application Summary
Cyclobutane-1,3-diol is used as a monomer for the synthesis of polymeric materials . These materials have a wide range of applications, from packaging to automotive parts.
Methods of Application
The diol is incorporated into the polymer structure during the polymerization process . This involves reacting the diol with other monomers under specific conditions to form a polymer.
Results or Outcomes
The resulting polymeric materials exhibit a variety of desirable properties, such as high strength, durability, and resistance to heat and chemicals . These properties make them suitable for use in a wide range of applications, from packaging materials to automotive parts .
Photoreaction and Reduction
Application Summary
Cyclobutane-1,3-diol has been used in a novel strategy to synthesize a semi-rigid diol, trans-1,3-cyclobutane dimethanol (CBDO-1), a versatile building block which may also serve as a phenol-free BPA replacement .
Methods of Application
The synthesis of CBDO-1 involves an initial photodimerization of trans-cinnamic acid using a 365 nm blacklight to form a trans-1,3-cyclobutane diacid, CBDA-1. This is then reduced with either NaBH4 in the presence of I2, or by catalytic hydrogenation using CuO–CrO3, to give the desired CBDO-1 in excellent yield .
Results or Outcomes
The ease of synthesis of this cyclobutane-containing CBDO-1 monomer, coupled with its desirable properties, will not only help in the development of alternatives for the widely used BPA, but will also lead to novel and useful materials that are not accessible employing thermal reactions alone .
Synthesis of Polymeric Materials
Application Summary
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO), a derivative of Cyclobutane-1,3-diol, is used as a monomer for the synthesis of polymeric materials .
Methods of Application
This diol is produced as a mixture of cis- and trans- isomers, depending on the relative stereochemistry of the hydroxyl groups . It is usually used as an alternative to bisphenol A (BPA) in the synthesis of polymeric materials .
Results or Outcomes
The resulting polymeric materials have a wide range of applications, from packaging to automotive parts . They exhibit a variety of desirable properties, such as high strength, durability, and resistance to heat and chemicals .
Safety And Hazards
Propriétés
IUPAC Name |
cyclobutane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STENYDAIMALDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347015 | |
| Record name | 1,3-Cyclobutanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutane-1,3-diol | |
CAS RN |
63518-47-8, 1332482-73-1 | |
| Record name | 1,3-Cyclobutanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cyclobutane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



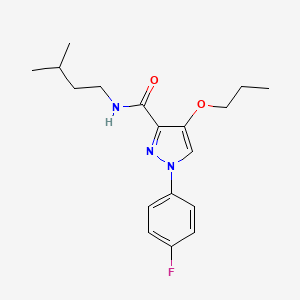
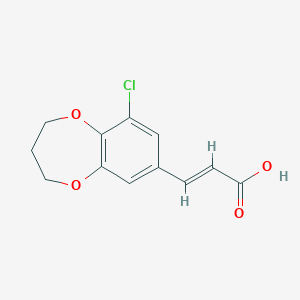
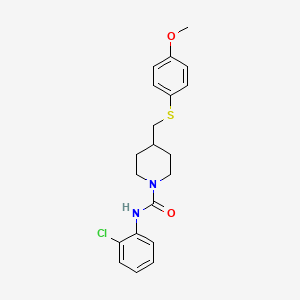
![[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2723767.png)
![7-[(2-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2723768.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2723769.png)
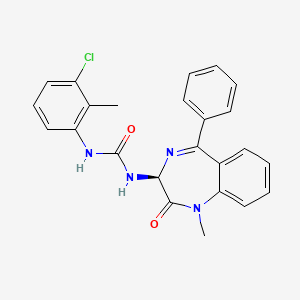
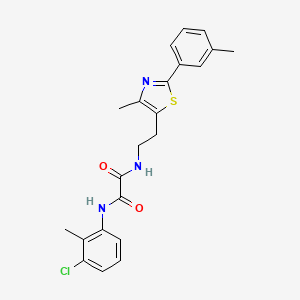
![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride](/img/structure/B2723773.png)
![N-isopropyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2723776.png)
![2-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2723778.png)
![(E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2723781.png)
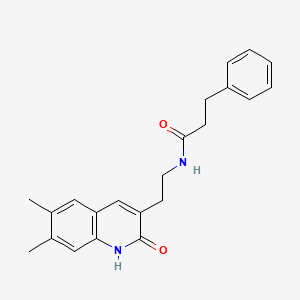
![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2723785.png)